Benzyl (2-fluoroethyl)carbamate

Description

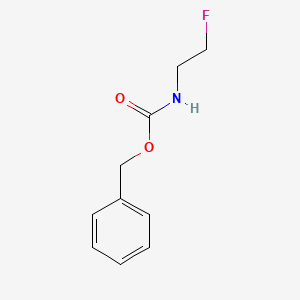

Benzyl (2-fluoroethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further substituted with a 2-fluoroethyl chain. Carbamates are widely studied for their biological activities, particularly as inhibitors of cholinesterases (AChE and BChE), which are therapeutic targets in neurodegenerative diseases like Alzheimer’s . The fluorine atom in the 2-fluoroethyl group may enhance metabolic stability and binding affinity due to its electronegativity and small size compared to other halogens .

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

benzyl N-(2-fluoroethyl)carbamate |

InChI |

InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

InChI Key |

HAGWYFMYNIWLMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.

Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-fluoroethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Carbamates

Halogenation significantly influences biological activity and physicochemical properties. For example:

- Benzyl (2-bromoethyl)carbamate (C₁₀H₁₂BrNO₂, MW 258.11) exhibits moderate reactivity in substitution reactions due to bromine’s leaving-group ability .

- Benzyl (4-chlorophenyl)carbamate derivatives (e.g., compound 28 in ) showed high BChE selectivity (IC₅₀ = 4.33–8.52 µM), outperforming rivastigmine by 5–9 fold .

Fluorine’s electronegativity in Benzyl (2-fluoroethyl)carbamate may improve target binding via hydrogen-bond interactions while reducing metabolic degradation compared to bulkier halogens.

Sulfonamide-Based Carbamates

Sulfonamide-substituted benzyl carbamates demonstrate potent BChE inhibition:

- Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) achieved IC₅₀ = 4.33 µM and selectivity index (SI) = 34, attributed to sulfonamide interactions with BChE’s peripheral anionic site .

- This compound may exhibit similar potency if the fluoroethyl group stabilizes enzyme-ligand interactions through polar effects.

Hydroxyphenyl and Electron-Modified Carbamates

Substituents like hydroxyl or nitro groups impact synthesis yields and enantioselectivity:

- Benzyl(2-hydroxyphenyl)carbamates with electron-donating groups (e.g., methoxy) achieved 77–85% yields and >99% enantiomeric excess (ee) .

- Nitro-substituted derivatives showed slightly lower yields (74–80%) but maintained high ee (>99%), suggesting electron-withdrawing groups may slightly hinder reactivity .

The 2-fluoroethyl group’s electron-withdrawing nature could similarly affect synthetic efficiency or binding kinetics.

Data Tables: Comparative Properties of Benzyl Carbamate Derivatives

Key Research Findings and Trends

Substituent Effects :

- Halogens (Cl, Br) enhance leaving-group ability but may reduce metabolic stability compared to fluorine .

- Sulfonamide and methoxy groups improve BChE selectivity via peripheral site interactions .

Synthetic Challenges :

Therapeutic Potential: High SI values (>10) in sulfonamide carbamates suggest this compound could be optimized for BChE-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.